Specific Scientific Field: This application falls under the field of Analytical Chemistry.
Summary of the Application: “N-(4-Methoxybenzyl)hydroxylamine” can be used in the determination of hydroxylamine in water samples using a modified glassy carbon electrode .
Methods of Application or Experimental Procedures: The surface of a glassy carbon electrode (GCE) is modified with nitrogen-doped hollow carbon spheres (N-HCSs). The modified electrode is then used for the electrochemical analysis of hydroxylamine in water samples. The methods used for the electrochemical analysis include Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Chronoamperometry (CA) .
Results or Outcomes: The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .
Specific Scientific Field: This application falls under the field of Synthetic Chemistry.
Summary of the Application: The O-acyl-N, N-disubstituted hydroxylamine moiety, which includes “N-(4-Methoxybenzyl)hydroxylamine”, has received a great deal of attention due to its ability to function as an electrophilic nitrogen source .
Methods of Application or Experimental Procedures: This mode of reactivity has proved to be highly effective in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .
N-(4-Methoxybenzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 4-methoxybenzyl moiety. Its chemical formula is , and it possesses both nucleophilic and electrophilic properties, making it versatile in various
There is no current information available regarding the specific mechanism of action of N-(4-Methoxybenzyl)hydroxylamine in biological systems or its interaction with other compounds.
Due to the lack of specific data, it's crucial to handle N-(4-Methoxybenzyl)hydroxylamine with caution, assuming it might share some hazards common to hydroxylamine derivatives. These can include:
Research indicates that hydroxylamines, including N-(4-Methoxybenzyl)hydroxylamine, exhibit various biological activities. They have been investigated for their potential as:
The synthesis of N-(4-Methoxybenzyl)hydroxylamine can be achieved through several methods:
text4-Methoxybenzyl chloride + Hydroxylamine → N-(4-Methoxybenzyl)hydroxylamine
N-(4-Methoxybenzyl)hydroxylamine has several applications in various fields:
Studies on the interactions of N-(4-Methoxybenzyl)hydroxylamine with other compounds have shown:
Several compounds share structural similarities with N-(4-Methoxybenzyl)hydroxylamine, including:
Compound Name | Structure | Unique Features |
---|---|---|
N-Benzylhydroxylamine | C₇H₉NO | More stable; used in similar reactions. |
N-Methylhydroxylamine | C₂H₇NO | Simpler structure; commonly used in biological studies. |
N-(4-Trifluoromethylbenzyl)hydroxylamine | C₉H₈F₃N₂O | Exhibits different electronic properties; useful in fluorinated compound synthesis. |
N-(4-Methoxybenzyl)hydroxylamine is unique due to its methoxy group, which enhances its solubility and reactivity compared to other hydroxylamines. This methoxy substitution allows for better interaction with various electrophiles and increases its potential applications in medicinal chemistry.
N-(4-Methoxybenzyl)hydroxylamine is an organic compound with a distinct chemical structure characterized by a hydroxylamine group attached to a 4-methoxybenzyl moiety [1]. The compound has a molecular formula of C8H11NO2, containing 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [2]. The molecular weight of N-(4-Methoxybenzyl)hydroxylamine is 153.18 g/mol, as calculated based on the atomic weights of its constituent elements [3].
The exact mass of N-(4-Methoxybenzyl)hydroxylamine is 153.078978594 Da, which represents the mass of the most abundant isotope combination of the molecule [1] [4]. This value is particularly important for mass spectrometric analysis and identification of the compound in analytical chemistry applications [5]. The monoisotopic mass, which is identical to the exact mass in this case, is also 153.078978594 Da [1].
Table 1: Chemical Identity and Molecular Properties of N-(4-Methoxybenzyl)hydroxylamine
Property | Value |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight (g/mol) | 153.18 |
Exact Mass (Da) | 153.078978594 |
Monoisotopic Mass (Da) | 153.078978594 |
Heavy Atom Count | 11 |
Formal Charge | 0 |
Complexity | 100 |
XLogP3 | 0.9 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area (Ų) | 41.5 |
The compound consists of a single covalently-bonded unit, indicating that it is a discrete molecular entity rather than a salt or complex [1] [4]. The molecular structure of N-(4-Methoxybenzyl)hydroxylamine contributes to its moderate lipophilicity, as indicated by its XLogP3 value of 0.9, suggesting a slight preference for organic phases over aqueous environments [1].
N-(4-Methoxybenzyl)hydroxylamine features a distinctive structural arrangement with specific bond properties that define its chemical behavior [2]. The compound consists of a 4-methoxyphenyl ring connected to a hydroxylamine group (-NHOH) via a methylene bridge (-CH2-) [1]. This arrangement creates a molecule with both aromatic and non-aromatic regions, contributing to its unique chemical properties [3].
The N-O bond in the hydroxylamine group typically measures between 1.45-1.48 Å in length, which is characteristic of N-hydroxylamine derivatives [6] [7]. This bond exhibits partial double bond character due to the interaction between the nitrogen lone pair and the oxygen atom, resulting in restricted rotation around this bond [8]. The C-N bond connecting the benzyl carbon to the hydroxylamine nitrogen has a length of approximately 1.47 Å, typical for an sp3 C-N single bond [7] [9].
The aromatic ring maintains standard benzene bond lengths of approximately 1.39 Å for C-C bonds, while the C-O bond in the methoxy group measures around 1.37 Å, consistent with aromatic C-O bonds [10] [11]. The methoxy group tends to orient itself coplanar with the benzene ring to maximize orbital overlap and resonance stabilization [12].
Table 2: Structural Characteristics and Bond Properties
Structural Parameter | Value/Description |
---|---|
N-O Bond Length (Å) | ~1.45-1.48 (typical N-hydroxylamine) |
C-N Bond Length (Å) | ~1.47 (sp3 C-N single bond) |
C-O (methoxy) Bond Length (Å) | ~1.37 (aromatic C-O) |
Benzyl C-N Bond Type | Single bond (sp3-sp2) |
Hydroxylamine Geometry | Pyramidal at nitrogen |
N-O Bond Type | Single bond with partial double bond character |
Methoxy Group Orientation | Approximately coplanar with benzene ring |
Overall Molecular Planarity | Non-planar due to sp3 carbon and nitrogen centers |
The geometry around the nitrogen atom in the hydroxylamine group is pyramidal, similar to that observed in amines, with bond angles approximating 110° [8] [6]. This pyramidal arrangement is a result of the sp3 hybridization of the nitrogen atom, with its lone pair occupying one of the tetrahedral positions [13]. The hydroxylamine group (-NHOH) exhibits hydrogen bond donor capabilities through its N-H and O-H bonds, which can participate in intermolecular and intramolecular hydrogen bonding interactions [7].
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-[(4-methoxyphenyl)methyl]hydroxylamine [1] [2]. This systematic name follows IUPAC nomenclature rules, where the parent structure is hydroxylamine (NH2OH), and the substituent is the 4-methoxybenzyl group attached to the nitrogen atom [3]. The name clearly indicates the presence of a methoxy group at the para (4) position of the benzyl group [1].
An alternative IUPAC name for the compound is N-(4-methoxybenzyl)hydroxylamine, which is commonly used in scientific literature and chemical databases [2] [3]. This name emphasizes the benzyl group as the main substituent on the hydroxylamine nitrogen [4]. The Chemical Abstracts Service (CAS) index name for this compound is Benzenemethanamine, N-hydroxy-4-methoxy-, which follows a different naming convention but refers to the same chemical structure [3] [14].
Several synonyms and alternative names exist for N-(4-Methoxybenzyl)hydroxylamine, including:
These alternative names are used in different contexts and regions, but they all refer to the same chemical compound [3] [5]. The variety of names reflects different naming conventions and linguistic adaptations across the international scientific community [14].
Chemical identifiers serve as unique digital signatures for chemical compounds, enabling precise identification and database searching [1]. For N-(4-Methoxybenzyl)hydroxylamine, several standardized identifiers are used across chemical databases and literature [2].
The Chemical Abstracts Service (CAS) Registry Number for N-(4-Methoxybenzyl)hydroxylamine is 51307-59-6 [1] [3]. This unique numerical identifier is assigned by CAS and is widely used in scientific literature, regulatory documents, and chemical databases to unambiguously identify this specific compound [4].
The International Chemical Identifier (InChI) for N-(4-Methoxybenzyl)hydroxylamine is:
InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 [1] [4]
This string encodes the complete structural information of the molecule, including atom connectivity, bond types, stereochemistry, and isotopic information [5]. The InChI Key, a condensed, fixed-length version of the InChI, is CZPYPWDKUTWCHV-UHFFFAOYSA-N [1] [4]. This hashed form of the InChI is particularly useful for database searching and web applications [3].
The Simplified Molecular-Input Line-Entry System (SMILES) notation for N-(4-Methoxybenzyl)hydroxylamine is COC1=CC=C(C=C1)CNO [1] [4]. This linear string representation encodes the molecular structure in a compact form that is both human-readable and machine-processable [5].
Table 3: Chemical Identifiers for N-(4-Methoxybenzyl)hydroxylamine
Identifier Type | Value |
---|---|
CAS Registry Number | 51307-59-6 |
PubChem Compound ID | 10909770 |
ChemSpider ID | 9085027 |
EPA DSSTox Substance ID | DTXSID30447964 |
EPA DSSTox Chemical ID | DTXCID30398785 |
Nikkaji Number | J1.735.273C |
Wikidata ID | Q72484769 |
MDL Number | MFCD23703122 |
InChI | InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 |
InChI Key | CZPYPWDKUTWCHV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNO |
Additional database identifiers include the PubChem Compound ID (CID) 10909770, ChemSpider ID 9085027, and MDL Number MFCD23703122 [1] [3] [14]. These identifiers facilitate cross-referencing across different chemical databases and information systems, ensuring accurate identification of the compound in various contexts [4] [5].
N-(4-Methoxybenzyl)hydroxylamine does not contain any stereogenic centers, as evidenced by the absence of defined or undefined atom stereocenters in its structure [1] [4]. Consequently, the compound does not exhibit optical isomerism or enantiomeric forms [3]. Similarly, there are no defined or undefined bond stereocenters, confirming the absence of geometrical isomerism in the molecule [1] [4].
Despite the lack of stereoisomerism, N-(4-Methoxybenzyl)hydroxylamine exhibits interesting conformational properties due to its three rotatable bonds [1] [16]. The conformational flexibility of the molecule is primarily determined by rotation around the benzyl C-N bond, the N-O bond, and the methoxy C-O bond [8] [7].
The hydroxylamine group in N-(4-Methoxybenzyl)hydroxylamine adopts a pyramidal geometry at the nitrogen atom, similar to that observed in other hydroxylamine derivatives [13] [8]. The N-O-H bond angle is approximately 105°, which is typical for hydroxylamine structures [6] [9]. The C-N-O bond angle is around 110°, consistent with the sp3 hybridization of the nitrogen atom [8] [7].
Table 4: Stereochemistry and Conformational Analysis
Conformational Parameter | Description |
---|---|
Stereogenic Centers | None present in the molecule |
Stereochemical Configuration | Not applicable (no chiral centers) |
Conformational Flexibility | Moderate due to 3 rotatable bonds |
Preferred Conformation | Extended conformation with hydroxylamine group anti to methoxy |
N-O-H Bond Angle | ~105° (typical for hydroxylamine derivatives) |
C-N-O Bond Angle | ~110° (typical for N-substituted hydroxylamines) |
Benzyl C-N-O Torsion Angle | Variable, with preference for staggered conformations |
Methoxy C-O-C Angle | ~118° (typical for aromatic methoxy groups) |
Hydroxylamine N-O Bond Rotation | Restricted due to partial double bond character |
The rotation around the N-O bond in hydroxylamines is generally restricted due to the partial double bond character resulting from the interaction between the nitrogen lone pair and the oxygen atom [8] [6]. This restriction leads to an energy barrier of approximately 2.8-6.3 kcal/mol between different conformations [8]. The preferred conformation places the N-O-H group anti to the nitrogen lone pair, minimizing lone pair-lone pair repulsions [13] [8].
The benzyl C-N bond rotation is relatively unrestricted, allowing the molecule to adopt various conformations [16] [17]. However, staggered conformations are generally preferred to minimize steric interactions [8]. The methoxy group tends to orient itself coplanar with the aromatic ring to maximize resonance stabilization, with a typical C-O-C angle of approximately 118° [10] [12].
N-(4-Methoxybenzyl)hydroxylamine (CAS: 51307-59-6) exists as a solid under standard conditions [1] [2]. The compound is typically encountered in its hydrochloride salt form, which appears as a white solid or powder [1] [2]. The free base form of the compound also presents as a solid material, though specific appearance characteristics for the non-salt form are less extensively documented in the literature.
The hydrochloride salt form (CAS: 876-33-5) demonstrates enhanced stability and improved handling characteristics compared to the free base, making it the preferred form for commercial applications and synthetic procedures [3]. This salt formation pattern is typical for hydroxylamine derivatives, which often exhibit increased stability when protonated.
The solubility characteristics of N-(4-Methoxybenzyl)hydroxylamine can be inferred from the general behavior of hydroxylamine derivatives and related methoxybenzyl compounds. Hydroxylamine derivatives typically demonstrate good solubility in polar solvents due to their ability to form hydrogen bonds through both the nitrogen and oxygen atoms in the hydroxylamine functional group [4] [5].
Table 1: Solubility Profile of N-(4-Methoxybenzyl)hydroxylamine
Solvent | Expected Solubility | Basis for Assessment |
---|---|---|
Water | Soluble | Typical for hydroxylamine derivatives [4] [5] |
Methanol | Highly soluble | Common solvent for hydroxylamine derivatives [4] [6] |
Ethanol | Soluble | Based on hydroxylamine derivative behavior [7] |
Chloroform | Soluble | Organic solvent compatibility of methoxybenzyl group [8] |
Ethyl acetate | Soluble | Typical for aromatic amine derivatives [8] |
Acetonitrile | Likely soluble | Polar aprotic solvent compatibility |
Hexane | Limited solubility | Non-polar solvent incompatibility |
The presence of the methoxybenzyl group provides additional solubility in organic solvents, while the hydroxylamine functionality ensures compatibility with polar protic solvents. This dual solubility behavior makes the compound versatile for various synthetic applications and purification procedures.
The thermal properties of N-(4-Methoxybenzyl)hydroxylamine vary significantly between the free base and its hydrochloride salt form.
Table 2: Thermal Properties
Form | Property | Value | Reference |
---|---|---|---|
Hydrochloride Salt | Melting Point | 167-168°C | Sigma-Aldrich [9] |
Hydrochloride Salt | Melting Point | 209-211°C | ChemSrc [10] [11] |
Hydrochloride Salt | Boiling Point | 286.5°C at 760 mmHg | ChemSrc [10] [11] |
Free Base | Melting Point | Not specifically reported | - |
Free Base | Boiling Point | Not specifically reported | - |
The variation in melting point values for the hydrochloride salt (167-168°C vs 209-211°C) may reflect different crystalline forms, purity levels, or measurement conditions. The higher melting point values are more commonly cited in chemical databases [10] [11], suggesting they may represent the more stable crystalline form.
The boiling point of 286.5°C at standard atmospheric pressure for the hydrochloride salt indicates substantial thermal stability, which is characteristic of aromatic amine hydrochloride salts [11].
The ultraviolet-visible spectroscopic properties of N-(4-Methoxybenzyl)hydroxylamine are primarily determined by the aromatic methoxybenzyl chromophore. The compound contains a para-methoxybenzyl group, which exhibits characteristic UV absorption due to π→π* transitions in the aromatic system [12] [13].
Expected UV-Vis characteristics include:
The methoxy group in the para position acts as an electron-donating substituent, causing a bathochromic shift (red shift) compared to unsubstituted benzyl derivatives. This substitution pattern enhances the UV absorption intensity and shifts the absorption maximum to longer wavelengths [12].
The infrared spectrum of N-(4-Methoxybenzyl)hydroxylamine exhibits several characteristic absorption bands corresponding to its functional groups.
Table 3: Characteristic Infrared Absorption Frequencies
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H Stretch | 3300-3500 | Medium-Strong | Hydroxylamine N-H [14] [15] |
O-H Stretch | 3200-3600 | Medium-Strong, Broad | Hydroxylamine O-H [14] [15] |
Aromatic C-H Stretch | 3050-3100 | Medium | Benzene ring C-H [14] [15] |
Aliphatic C-H Stretch | 2800-3000 | Strong | Methoxy and methylene C-H [14] [15] |
Aromatic C=C Stretch | 1600, 1500, 1450 | Medium-Weak | Benzene ring [14] [15] |
C-O Stretch (Methoxy) | 1200-1300 | Strong | Aromatic ether C-O [14] [15] |
C-N Stretch | 1000-1250 | Medium-Strong | Hydroxylamine C-N [14] [15] |
Aromatic C-H Bend | 800-900 | Strong | Out-of-plane benzene C-H [14] [15] |
The N-H and O-H stretching frequencies in the 3200-3500 cm⁻¹ region are characteristic of the hydroxylamine functional group. These absorptions may appear as overlapping bands due to hydrogen bonding effects [16] [17]. The N-H stretch typically appears as a sharper, less intense band compared to the broader O-H stretch [18] [19].
The aromatic region (1450-1600 cm⁻¹) shows the characteristic pattern of para-disubstituted benzene derivatives, with multiple C=C stretching modes [14] [15]. The strong C-O stretch around 1200-1300 cm⁻¹ confirms the presence of the methoxy group [14] [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information for N-(4-Methoxybenzyl)hydroxylamine.
¹H NMR Spectroscopic Characteristics:
Based on the molecular structure and comparison with related compounds [20] [21] [22], the expected ¹H NMR spectrum includes:
Table 4: Expected ¹H NMR Chemical Shifts
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H (ortho to methoxy) | 6.8-6.9 | Doublet | 2H |
Aromatic H (meta to methoxy) | 7.2-7.3 | Doublet | 2H |
Benzylic CH₂ | 4.6-4.8 | Singlet | 2H |
Methoxy CH₃ | 3.7-3.8 | Singlet | 3H |
N-H | 5-7 (broad) | Broad singlet | 1H |
O-H | 7-9 (broad) | Broad singlet | 1H |
The aromatic protons appear as two distinct doublets due to the para-disubstitution pattern, with the protons ortho to the electron-donating methoxy group appearing upfield relative to those meta to the methoxy group [20] [21].
¹³C NMR Spectroscopic Characteristics:
The ¹³C NMR spectrum exhibits signals corresponding to the aromatic carbons, the benzylic carbon, and the methoxy carbon:
Table 5: Expected ¹³C NMR Chemical Shifts
Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
Aromatic C (methoxy-substituted) | 158-160 | Quaternary aromatic C |
Aromatic CH (meta to methoxy) | 128-130 | Aromatic CH |
Aromatic CH (ortho to methoxy) | 113-115 | Aromatic CH |
Aromatic C (benzylic-substituted) | 127-129 | Quaternary aromatic C |
Benzylic CH₂ | 75-78 | CH₂ attached to N |
Methoxy CH₃ | 55-56 | OCH₃ |
Mass spectrometric analysis of N-(4-Methoxybenzyl)hydroxylamine provides molecular weight confirmation and fragmentation pattern information.
Table 6: Mass Spectrometric Data
Parameter | Value | Reference |
---|---|---|
Molecular Weight | 153.18 g/mol | PubChem [23] [24] |
Exact Mass | 153.078979 Da | PubChem [23] [24] |
Monoisotopic Mass | 153.078979 Da | PubChem [23] [24] |
Molecular Ion [M]⁺ | m/z 153 | Expected |
Base Peak | Variable depending on conditions | - |
Expected Fragmentation Pattern:
The mass spectrum typically shows characteristic fragmentation corresponding to:
The compound can be effectively analyzed using various ionization techniques, with electrospray ionization (ESI) being particularly suitable for generating molecular ion peaks due to the basic nature of the hydroxylamine functionality [3].
While specific single-crystal X-ray diffraction data for N-(4-Methoxybenzyl)hydroxylamine are not available in the current literature, insights can be drawn from related hydroxylamine derivatives and methoxybenzyl compounds.
Molecular Geometry Considerations:
Based on computational predictions from PubChem [23] [25] and comparison with similar structures [26] [27], the expected molecular parameters include:
Table 7: Predicted Molecular Geometry
Parameter | Value | Basis |
---|---|---|
Bond Lengths | ||
N-O | ~1.46 Å | Typical for hydroxylamine [26] |
N-C | ~1.47 Å | Typical for N-benzyl [26] |
C-O (methoxy) | ~1.36 Å | Aromatic ether [26] |
Bond Angles | ||
C-N-O | ~109-112° | Tetrahedral-like [26] |
Ar-C-N | ~109-112° | Tetrahedral-like [26] |
Dihedral Angles | ||
Benzyl-NH rotation | Variable | Conformational freedom |
Hydrogen Bonding Patterns:
In the crystalline state, N-(4-Methoxybenzyl)hydroxylamine is expected to form extensive hydrogen bonding networks through both the N-H and O-H groups of the hydroxylamine functionality [26] [27]. Common hydrogen bonding patterns in hydroxylamine derivatives include:
Crystal Packing Predictions:
Based on similar compounds [26] [27], the crystal structure is likely to exhibit:
The hydrochloride salt form demonstrates enhanced crystallinity with a melting point of 167-168°C to 209-211°C [10] [11] [9], indicating well-ordered crystal packing stabilized by both hydrogen bonding and ionic interactions.
Polymorphism Considerations:
The variation in reported melting points for the hydrochloride salt suggests possible polymorphic forms. Different crystalline modifications could arise from alternative hydrogen bonding patterns or conformational arrangements of the methoxybenzyl group relative to the hydroxylamine functionality.